Ferric citrate

Iron deficiency Chronic kidney disease Transferrin saturation

Ferric citrate (CAS 6043-74-9) is an iron(III) coordination complex with citrate, typically encountered as the pentahydrate form (C6H5FeO7·5H2O, MW ~335.02 g/mol). It functions as a dual-purpose agent: a phosphate binder for managing hyperphosphatemia in chronic kidney disease (CKD) patients and an oral iron supplement for treating iron deficiency anemia.

Molecular Formula C6H15FeO12
Molecular Weight 335.02 g/mol
CAS No. 6043-74-9
Cat. No. B3427580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric citrate
CAS6043-74-9
Molecular FormulaC6H15FeO12
Molecular Weight335.02 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3]
InChIInChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3
InChIKeyKYHYIZWHRHRBQV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Citrate CAS 6043-74-9: Procurement-Ready Compound Profile and Core Characteristics


Ferric citrate (CAS 6043-74-9) is an iron(III) coordination complex with citrate, typically encountered as the pentahydrate form (C6H5FeO7·5H2O, MW ~335.02 g/mol) [1]. It functions as a dual-purpose agent: a phosphate binder for managing hyperphosphatemia in chronic kidney disease (CKD) patients and an oral iron supplement for treating iron deficiency anemia [2]. The compound exhibits slow but complete solubility in cold water, rapid solubility in hot water, and insolubility in ethanol, with aqueous solutions that are acidic and light-sensitive, gradually reducing to ferrous salts [3]. Unlike other iron-based phosphate binders, ferric citrate's iron moiety is partially absorbed from the gastrointestinal tract, enabling its secondary role in iron repletion [4].

Ferric Citrate CAS 6043-74-9: Why In-Class Iron Salts Cannot Be Interchanged


Generic substitution among iron salts or phosphate binders is scientifically unsound because of fundamental differences in iron absorption kinetics, phosphate-binding efficacy, and clinical safety profiles [1]. Ferric citrate distinguishes itself from ferrous sulfate (Fe²⁺) by its ferric (Fe³⁺) oxidation state and citrate ligand, which alters gastrointestinal tolerance and absorption pathways [2]. Compared with other iron-based phosphate binders such as sucroferric oxyhydroxide, ferric citrate exhibits markedly higher systemic iron uptake, leading to distinct clinical applications in patients with concurrent iron deficiency [3]. Furthermore, its phosphate-binding capacity differs from non-iron-based binders like calcium carbonate or sevelamer, with divergent effects on serum calcium and parathyroid hormone regulation [4]. The quantitative evidence below substantiates why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Ferric Citrate CAS 6043-74-9: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Ferric Citrate vs. Ferrous Sulfate: Superior TSAT and Ferritin Improvement in CKD-Associated Iron Deficiency

In a randomized controlled trial of 60 adults with moderate to severe CKD (eGFR 15-45 mL/min/1.73 m²) and iron deficiency, ferric citrate (2 g TID with meals) demonstrated superior iron repletion compared with ferrous sulfate (325 mg TID) over 12 weeks. Ferric citrate treatment resulted in a significantly greater mean increase in transferrin saturation (TSAT) and serum ferritin [1]. The incidence of adverse events did not differ between treatment arms [1].

Iron deficiency Chronic kidney disease Transferrin saturation

Ferric Citrate vs. Sucroferric Oxyhydroxide: Higher Systemic Iron Uptake and Tissue Accumulation in Preclinical Models

Preclinical studies comparing ferric citrate (FC) with sucroferric oxyhydroxide (SFOH) reveal substantial differences in gastrointestinal iron absorption and tissue deposition. In rat models of anemia and inflammation, serum iron increases were significantly greater with FC versus SFOH (P < 0.05) during an 8-hour post-dose period [1]. In a 13-week iron accumulation study, total liver iron content was significantly higher in rats receiving FC compared with SFOH (P < 0.01), whereas SFOH-treated rats showed liver iron content indistinguishable from controls [1].

Iron absorption Phosphate binder Preclinical pharmacokinetics

Ferric Citrate vs. Sodium Ferrous Citrate: Non-Inferior Hemoglobin Correction with Lower Incidence of Nausea and Vomiting

A randomized, double-blind, phase 3 non-inferiority study in Japanese patients with iron deficiency anemia compared ferric citrate hydrate (FC) at 500 mg/day and 1000 mg/day with sodium ferrous citrate (SF) at 100 mg/day. FC at both dosages was non-inferior to SF for change in hemoglobin concentration at Week 7 [1]. Notably, the incidence of nausea and vomiting was significantly lower in both FC treatment groups compared with SF [1]. The cumulative proportion of patients achieving target hemoglobin (≥13.0 g/dL for males, ≥12.0 g/dL for females) was highest with FC 1000 mg/day, followed by SF 100 mg/day, then FC 500 mg/day [1].

Iron deficiency anemia Gastrointestinal tolerability Oral iron therapy

Ferric Citrate vs. Calcium Carbonate: Comparable Phosphate Reduction with Superior Serum Calcium Control

An open-label, crossover study compared ferric citrate (3 g/day) with calcium carbonate (3 g/day) in 45 hemodialysis patients. Both agents significantly reduced serum phosphate from baseline: calcium carbonate reduced phosphate from 7.2 ± 1.9 mg/dL to 5.2 ± 1.5 mg/dL (P<0.0001), while ferric citrate reduced phosphate from 6.7 ± 1.9 mg/dL to 5.7 ± 1.6 mg/dL (P<0.0001) [1]. Under the protocol conditions, ferric citrate was less effective than calcium carbonate at lowering serum phosphate, but crucially, serum calcium increased during calcium carbonate treatment but not during ferric citrate treatment [1].

Hyperphosphatemia Hemodialysis Calcium balance

Ferric Citrate vs. Sevelamer Carbonate: Comparable Phosphate Control with Improved Iron Metabolism Parameters

A phase III multicenter randomized open-label active-drug controlled study in Chinese CKD patients undergoing hemodialysis compared ferric citrate with sevelamer carbonate over 12 weeks. Ferric citrate decreased serum phosphorus by 0.59 ± 0.54 mmol/L, which was comparable to the 0.56 ± 0.62 mmol/L reduction achieved with sevelamer carbonate (P > 0.05) [1]. The proportion of patients reaching target serum phosphorus levels and changes in corrected serum calcium were not significantly different between groups. However, changes in iron metabolism indicators (serum iron, ferritin, TSAT) were significantly higher in the ferric citrate group [1].

Hyperphosphatemia Iron metabolism Hemodialysis

Meta-Analysis: Ferric Citrate Lowers Serum Calcium Compared with Other Phosphate Binders

A meta-analysis of 16 studies in CKD patients found that ferric citrate significantly reduced serum phosphorus compared with no active treatment (standardized mean difference [SMD] = -1.15, P < 0.001) and had comparable effects to other phosphate binders [1]. Importantly, serum calcium concentrations were significantly lower in patients treated with ferric citrate compared with those receiving other phosphate-lowering treatments (SMD = -0.14, P = 0.01) [1]. This indicates a consistent, class-differentiating effect on calcium homeostasis.

Hyperphosphatemia Calcium Meta-analysis

Ferric Citrate CAS 6043-74-9: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Development: Dual-Action Phosphate Binder and Iron Supplement for CKD

For pharmaceutical developers targeting the chronic kidney disease market, ferric citrate offers a differentiated product profile combining hyperphosphatemia management with iron deficiency correction. Clinical evidence demonstrates phosphate reduction comparable to sevelamer carbonate (0.59 ± 0.54 mmol/L vs. 0.56 ± 0.62 mmol/L) while significantly improving iron metabolism parameters [1]. This dual action reduces the need for separate iron supplementation, potentially improving patient adherence and reducing overall healthcare costs. The compound's favorable calcium profile—demonstrated in both head-to-head trials against calcium carbonate and in meta-analyses—positions it as a safer alternative for patients with cardiovascular comorbidities [2] [3].

Clinical Nutrition and Dietary Supplements: Superior Gastrointestinal Tolerability in Iron Formulations

Ferric citrate is a compelling candidate for oral iron supplement formulations where gastrointestinal tolerability is a critical differentiator. Compared with sodium ferrous citrate, ferric citrate demonstrated non-inferior hemoglobin correction with a significantly lower incidence of nausea and vomiting in a phase 3 trial [4]. Compared with ferrous sulfate, ferric citrate provided superior improvements in TSAT (+8%) and ferritin (+37 ng/mL) in CKD patients, with no difference in adverse events [5]. These data support procurement of ferric citrate over traditional iron salts for developing next-generation iron supplements with improved patient adherence.

Preclinical Research Models: Iron Kinetics and Phosphate Binding Studies

For researchers conducting preclinical studies on iron metabolism or phosphate homeostasis, ferric citrate provides a well-characterized, reproducible agent with distinct absorption kinetics compared with other iron-based binders. Rat model studies confirm that ferric citrate yields significantly higher systemic iron uptake (P < 0.05) and liver iron accumulation (P < 0.01) than sucroferric oxyhydroxide, while both agents bind dietary phosphate effectively [6]. This differential iron absorption profile enables researchers to select the appropriate iron-based binder based on whether systemic iron loading is a desired or undesired outcome in their experimental paradigm.

Food Fortification and Nutritional Science: Iron Bioavailability Studies

Ferric citrate serves as an important reference compound in iron bioavailability and food fortification research. Comparative studies in rat models demonstrate that apparent iron absorption and retention from ferric citrate is approximately 2% higher than from enzyme-treated heme iron preparations, with correspondingly higher hemoglobin, hematocrit, plasma iron, and transferrin saturation values [7]. Water solubility data for ferric citrate (67.6% for unprocessed material, decreasing with ball milling) provide essential formulation parameters for food scientists developing iron-fortified products [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ferric citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.